Product packaging for 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone(Cat. No.:CAS No. 63411-88-1)

1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B12081521
CAS No.: 63411-88-1
M. Wt: 236.31 g/mol
InChI Key: VHAHDEBHRBHPIK-UHFFFAOYSA-N
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Description

1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone is a synthetic analog of 2,4-dihydroxyacetophenone, a compound recognized as a key intermediate in organic synthesis . The introduction of a hexyl chain at the 5-position is anticipated to significantly alter the compound's lipophilicity and electronic properties, making it a substrate of interest for advanced chemical research. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Research Applications & Value: Researchers can explore this hexyl-functionalized derivative in several areas. Its potential applications may include serving as a novel building block for the synthesis of more complex organic molecules, such as ligands for catalysis or monomers for specialized polymers. The lipophilic hexyl chain may also be investigated for its role in modifying the compound's behavior in non-polar environments or its interaction with biological membranes in biochemical assays. Handling & Safety: While specific handling data for this compound is not available, appropriate precautions should be taken. As a general practice, use personal protective equipment and ensure good ventilation. For safety information on similar compounds, please consult the relevant Safety Data Sheets (SDS) for structurally related molecules like 2,4-dihydroxyacetophenone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B12081521 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone CAS No. 63411-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63411-88-1

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(5-hexyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-7-11-8-12(10(2)15)14(17)9-13(11)16/h8-9,16-17H,3-7H2,1-2H3

InChI Key

VHAHDEBHRBHPIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 5 Hexyl 2,4 Dihydroxyphenyl Ethanone

Established Synthetic Routes to the Core 1-(2,4-Dihydroxyphenyl)ethanone Structure

The synthesis of the 1-(2,4-dihydroxyphenyl)ethanone scaffold is a well-established process in organic chemistry, with several reliable methods available.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.org

For the synthesis of 1-(2,4-dihydroxyphenyl)ethanone, resorcinol (B1680541) is the aromatic substrate. The reaction with an acylating agent like acetyl chloride or acetic anhydride introduces the acetyl group onto the benzene (B151609) ring. organic-chemistry.orggoogle.com A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). libretexts.orgyoutube.com The reaction deactivates the product, preventing further acylation. organic-chemistry.org

The Hoesch reaction (also known as the Houben-Hoesch reaction) offers an alternative Friedel-Crafts type acylation. This method utilizes a nitrile (like acetonitrile) and an electron-rich arene (such as resorcinol) with a Lewis acid catalyst and hydrogen chloride. wikipedia.org An imine intermediate is formed, which upon hydrolysis, yields the desired aryl ketone. wikipedia.org

Another significant method is the Fries rearrangement , which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgyoutube.com This reaction is catalyzed by Lewis or Brønsted acids. sigmaaldrich.cnorganic-chemistry.org The reaction is selective for ortho and para positions, and the product distribution can often be controlled by reaction conditions such as temperature and solvent polarity. wikipedia.orgchemrxiv.org Lower temperatures generally favor the para-substituted product. wikipedia.org

Table 1: Comparison of Friedel-Crafts Acylation Approaches for 1-(2,4-Dihydroxyphenyl)ethanone Synthesis
Reaction NameReagentsCatalystKey Features
Friedel-Crafts Acylation Resorcinol, Acetyl chloride/Acetic anhydrideAlCl₃Direct acylation, product deactivation prevents over-acylation. organic-chemistry.orglibretexts.org
Hoesch Reaction Resorcinol, AcetonitrileLewis Acid, HClUtilizes a nitrile as the acylating source, proceeds via an imine intermediate. wikipedia.org
Fries Rearrangement Resorcinol acetateLewis or Brønsted AcidRearrangement of a phenolic ester, regioselectivity can be controlled by temperature. wikipedia.orgorganic-chemistry.org

Multi-step Synthetic Protocols for Acetophenone (B1666503) Derivatives

Multi-step synthesis provides a strategic approach to constructing complex molecules from simpler starting materials through a sequence of chemical reactions. vapourtec.com This methodology is particularly useful when direct functionalization is challenging or leads to undesirable side products.

One common multi-step approach for preparing derivatives of 1-(2,4-dihydroxyphenyl)ethanone involves the initial synthesis of the core structure, followed by modifications. For instance, p-hydroxyacetophenone can be synthesized and then further hydroxylated.

A notable process involves the reaction of resorcinol with acetic acid in the presence of a proton acid catalyst, such as sulfuric acid, while removing the water formed during the reaction. google.com This method can be advantageous on an industrial scale as it avoids the use of large quantities of Lewis acids. google.com

Derivatization Strategies and Analogous Compound Synthesis

Once the 1-(2,4-dihydroxyphenyl)ethanone core is obtained, various derivatization strategies can be employed to introduce functionalities like the hexyl group at the 5-position and to modify the existing functional groups.

Alkylation and Acylation Reactions

Alkylation of the 1-(2,4-dihydroxyphenyl)ethanone ring, specifically to introduce a hexyl group, is a key step in forming the target compound. Direct alkylation of 2,4-dihydroxyacetophenone with an alkyl halide in the presence of a base is a common method. nih.gov However, this can lead to a mixture of products due to the two hydroxyl groups.

Recent research has focused on achieving regioselective alkylation. A study reported the use of cesium bicarbonate as a base in acetonitrile, which preferentially alkylates the hydroxyl group at the 4-position of 2,4-dihydroxyacetophenone with high yields. nih.gov

Acylation of the hydroxyl groups can also be performed to create ester derivatives. These reactions typically involve reacting the phenol (B47542) with an acyl chloride or anhydride. Acyl-1,4-dihydropyridines have also emerged as versatile acylation reagents. mdpi.com

Table 2: Reagents for Alkylation and Acylation of 1-(2,4-Dihydroxyphenyl)ethanone
Reaction TypeReagentsKey Outcome
Alkylation Alkyl halides, Base (e.g., CsHCO₃)Introduction of alkyl groups, regioselectivity is a key consideration. nih.gov
Acylation Acyl chlorides, Anhydrides, Acyl-1,4-dihydropyridinesFormation of ester derivatives. mdpi.com

Heterocycle Incorporation and Modifications (e.g., Oxime, Triazole, Thiazine (B8601807) Derivatives)

The ketone functional group of 1-(5-hexyl-2,4-dihydroxyphenyl)ethanone is a versatile handle for further chemical transformations, including the formation of various heterocyclic derivatives.

Oxime Formation: The ketone can be readily converted to an oxime by reacting it with hydroxylamine (B1172632). misuratau.edu.lyarpgweb.com The resulting this compound oxime has been reported. sigmaaldrich.com Oximes themselves can serve as precursors for other functional groups and heterocycles. orgsyn.org

Triazole Derivatives: 1,2,4-Triazoles are a class of heterocycles with significant interest. scispace.comnih.gov The synthesis of triazole derivatives from acetophenones can be achieved through various routes. One common method involves the formation of a thiosemicarbazide (B42300) intermediate, which is then cyclized. raco.cat Another approach involves the reaction of an acetophenone-derived intermediate with a hydrazine (B178648) derivative. organic-chemistry.org

Thiazine Derivatives: Thiazine heterocycles can also be synthesized from acetophenone precursors. For example, α-haloketones derived from acetophenones can react with thiourea (B124793) or related compounds to form thiazine rings. The synthesis of 1,4-thiazine derivatives can be achieved by reacting α-bromopropenone derivatives with 2-aminothiophenol. nih.gov

Structural Modification of Side Chains and Aromatic Substituents

Further modifications can be made to the hexyl side chain or other substituents on the aromatic ring to generate a library of analogous compounds.

The hexyl group can be introduced via Friedel-Crafts alkylation of resorcinol with a hexyl derivative prior to acylation, though this can lead to issues with regioselectivity. A more controlled approach is often preferred, where the hexyl group is introduced onto the pre-formed acetophenone ring.

Modifications to the acetyl group are also possible. For example, the methyl group of the acetyl moiety can be functionalized. Additionally, the hydroxyl groups on the aromatic ring can be converted to other functional groups, such as ethers or esters, to explore structure-activity relationships in various applications.

Reaction Mechanism Elucidation for Key Chemical Transformations

The synthesis and subsequent reactions of this compound are governed by well-established organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Friedel-Crafts Acylation: Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of resorcinol with hexanoic acid. organic-chemistry.orggoogle.comgoogle.com This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl2), or a protic acid. google.comgoogle.com

The reaction mechanism commences with the activation of hexanoic acid by the Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. This is followed by the generation of an acylium ion intermediate, although in some cases a reactive complex may be formed instead. The electron-rich resorcinol ring, activated by the two hydroxyl groups, then acts as a nucleophile, attacking the electrophilic acylium ion. This electrophilic aromatic substitution occurs preferentially at the position para to one hydroxyl group and ortho to the other, due to the directing effects of these groups. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.

Interactive Table: Key Parameters for Friedel-Crafts Acylation

ParameterDescriptionTypical Conditions
Reactants Resorcinol and Hexanoic AcidEquimolar or slight excess of hexanoic acid
Catalyst Lewis acid or Protic acidZinc Chloride (ZnCl2), Sulfuric Acid (H2SO4)
Solvent Often neat or a high-boiling solvent-
Temperature Elevated temperatures100-130 °C google.com
Reaction Time Several hoursVaries based on scale and temperature

Reduction of the Carbonyl Group: Transformation to 4-Hexylresorcinol

A primary chemical transformation of this compound is the reduction of its ketone functional group to a methylene (B1212753) group, which results in the formation of 4-hexylresorcinol. This transformation is commonly achieved through either the Clemmensen reduction or the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). The exact mechanism of the Clemmensen reduction is not fully understood but is believed to involve a series of single-electron transfers from the metal surface to the protonated carbonyl group. This process is thought to proceed through organozinc intermediates on the surface of the zinc.

Wolff-Kishner Reduction: This reaction is carried out under basic conditions. It involves the initial formation of a hydrazone by reacting the ketone with hydrazine (N2H4). Subsequent treatment with a strong base, such as potassium hydroxide (B78521) (KOH), and heating in a high-boiling solvent like ethylene (B1197577) glycol, leads to the deprotonation of the hydrazone and the eventual elimination of nitrogen gas (N2) to form a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product, 4-hexylresorcinol. sigmaaldrich.com

O-Alkylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups of this compound can undergo O-alkylation to form ethers. nih.gov This reaction typically proceeds via a Williamson ether synthesis mechanism. A base, such as cesium bicarbonate (CsHCO3), is used to deprotonate the more acidic 4-hydroxyl group, forming a phenoxide ion. nih.gov This nucleophilic phenoxide then attacks an alkyl halide (e.g., an alkyl bromide) in an SN2 reaction, displacing the halide and forming the corresponding ether. The regioselectivity of this reaction, favoring alkylation at the 4-position, is a key aspect. nih.gov

Formation of Schiff Bases and Oximes

The ketone carbonyl group is susceptible to nucleophilic attack by primary amines and their derivatives.

Schiff Base Formation: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. Recently, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized by reacting it with hydrazine hydrate (B1144303) and then with substituted aldehydes. nih.gov

Oxime Formation: The reaction with hydroxylamine (NH2OH) produces an oxime. jetir.org The mechanism is analogous to Schiff base formation, involving nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH functionality.

Electrophilic Aromatic Substitution

The resorcinol ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups. Reactions such as nitration and halogenation are expected to occur readily. researchgate.netmt.comyoutube.com

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). researchgate.net The electrophile is the nitronium ion (NO2+), which is generated in situ. The directing effects of the existing substituents (two hydroxyl groups and an acyl group) will determine the position of nitration.

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst or under other appropriate conditions. The hydroxyl groups strongly activate the ring, making the reaction proceed under mild conditions.

Claisen-Schmidt Condensation to form Chalcones

The methyl group adjacent to the carbonyl in this compound can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. acs.orgjocpr.comnih.gov This reaction is typically base-catalyzed. The base abstracts a proton from the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, known as a chalcone.

Advanced Spectroscopic and Crystallographic Characterization of 1 5 Hexyl 2,4 Dihydroxyphenyl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in the structural confirmation of compounds like 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound such as this compound, characteristic signals would be expected for the aromatic protons, the acetyl group protons, and the protons of the hexyl chain. The integration of these signals corresponds to the number of protons of each type, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton-proton couplings. For instance, derivatives of 2,4-dihydroxyacetophenone show distinct signals for hydroxyl protons, aromatic protons, and methyl protons of the acetyl group. In one such derivative, 4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol, the hydroxyl protons appear as singlets in the downfield region (δ 13.82 and 10.07 ppm), while the methyl protons of the acetyl group are observed as a singlet at δ 2.45 ppm. nih.gov

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The presence of functional groups such as carbonyls, aromatic rings, and aliphatic chains results in characteristic chemical shifts. In the case of 2,4-dihydroxyacetophenone derivatives, the carbonyl carbon of the acetyl group typically resonates in the downfield region of the spectrum. For example, in 4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol, the carbon signals for the dihydroxy-substituted aromatic ring appear at specific chemical shifts, and the methyl carbon of the acetyl group resonates at a characteristic upfield position (δ 14.3 ppm). nih.gov

Table 1: Representative ¹H NMR Data for a 2,4-Dihydroxyacetophenone Analogue Data based on 4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol nih.gov

Chemical Shift (δ, ppm)MultiplicityAssignment
13.82s-OH
10.07s-OH
8.56s-CH=N-
7.85d, J = 7.8 HzAr-H
7.54d, J = 7.2 HzAr-H
7.06d, J = 8.4 HzAr-H
6.40-6.30mAr-H
3.83s-OCH₃
2.45s-CH₃

Table 2: Representative ¹³C NMR Data for a 2,4-Dihydroxyacetophenone Analogue Data based on 4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol nih.gov

Chemical Shift (δ, ppm)Assignment
169.7C=O
162.1, 161.7, 161.3, 158.5Aromatic C
130.8, 130.0, 126.6, 114.3, 111.3, 107.3, 102.8Aromatic C
55.3-OCH₃
14.3-CH₃

Two-Dimensional NMR (gCOSY, TOCSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

gCOSY (gradient Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton couplings. COSY identifies protons that are directly coupled (typically over two or three bonds), which is invaluable for tracing out the connectivity within the hexyl chain and the aromatic ring. TOCSY extends this correlation to an entire spin system, identifying all protons that are coupled together, even if not directly. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates proton signals with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is another heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the acetyl group and the hexyl chain to the correct positions on the dihydroxyphenyl ring. nih.gov

By combining the information from these 2D NMR experiments, a complete and detailed structural map of this compound can be constructed.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, in the characterization of 2,4-dihydroxyacetophenone derivatives, HR-EIMS (High-Resolution Electron Ionization Mass Spectrometry) was used to confirm the elemental composition of the synthesized compounds. nih.gov For this compound (C₁₄H₂₀O₃), the expected exact mass would be calculated and compared to the experimentally determined value, with a very small mass error tolerance confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for confirming the purity of a sample and for identifying compounds in complex mixtures. In the context of this compound, an LC-MS/MS method could be developed to separate the target compound from any starting materials, by-products, or isomers. The subsequent MS/MS analysis involves selecting the molecular ion of the target compound and fragmenting it to produce a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule, further confirming its identity. This technique is widely used for the analysis of related compounds like 4-hexylresorcinol in various matrices.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. The hydroxyl groups would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The carbonyl group of the ketone would give a strong, sharp absorption band around 1650-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. For instance, the IR spectrum of p-hydroxyacetophenone shows characteristic bands for C=O stretching at approximately 1684 cm⁻¹, aromatic C-H stretching around 3000 cm⁻¹, and C=C ring stretching at 1600 cm⁻¹. researchgate.net

Table 3: Typical Infrared Absorption Bands for Hydroxyacetophenone Analogues

Functional GroupAbsorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ketone)1650-1700 (strong)
C-H (aromatic)3000-3100
C=C (aromatic)1450-1600
C-H (aliphatic)2850-2960

X-ray Diffraction Analysis for Solid-State Molecular Architecture

The molecular structure of these phenolic ketones is dominated by the interplay of the rigid aromatic ring and the flexible acetyl and alkyl groups. The presence of two hydroxyl groups and a carbonyl oxygen atom makes the molecule a potent donor and acceptor for hydrogen bonds. Consequently, the crystal structure is expected to be heavily influenced by strong intermolecular O-H···O hydrogen bonds. These interactions are the primary drivers in the formation of extensive supramolecular networks. For instance, in the crystal structure of a related deoxybenzoin (B349326) derivative, 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, intermolecular O-H···O hydrogen bonds connect molecules to form a two-dimensional network. nih.gov This, along with weaker C-H···O and C-H···π interactions, serves to stabilize the crystal lattice. nih.gov

It is anticipated that this compound would form similar hydrogen-bonded assemblies, potentially creating dimers or polymeric chains. The acetyl group's orientation relative to the phenyl ring is a key conformational feature. In a related compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, an intramolecular hydrogen bond exists between the phenolic hydroxyl and the acetyl group. nih.gov For this compound, both intermolecular and intramolecular hydrogen bonding are possible, influencing the planarity between the acetyl group and the benzene (B151609) ring. The dihedral angle between these two components is typically small in such structures. nih.gov

The n-hexyl chain introduces a nonpolar, flexible segment to the molecule. In the solid state, this alkyl chain would likely adopt a low-energy, extended all-trans conformation to maximize stabilizing van der Waals forces with adjacent molecules. This can lead to segregated polar and nonpolar domains within the crystal lattice, a common feature in amphiphilic molecules.

A summary of crystallographic data for an analogue, 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, is presented below to illustrate typical parameters for this class of compounds. nih.gov

Interactive Table: Crystallographic Data for an Analogue Compound (Note: Data for 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) nih.gov

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.7073 (11)
b (Å) 9.3464 (19)
c (Å) 11.202 (2)
α (°) 100.112 (9)
β (°) 94.792 (9)
γ (°) 100.625 (9)
Volume (ų) 573.99 (19)
Dihedral Angle (Ring-Ring) 60.26 (13)°
Key Interactions Intermolecular O-H···O hydrogen bonds

Chromatographic Separation and Purity Assessment Methodologies

The separation and purity assessment of this compound, a phenolic lipid, relies on modern chromatographic techniques. Given its dual polarity—hydrophilic dihydroxyphenyl head and a lipophilic hexyl tail—methods must be carefully selected to achieve adequate resolution from starting materials, byproducts, or potential impurities. The principal methods employed are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), often requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for the quantitative analysis and purity determination of this compound, a compound structurally similar to alkylresorcinols. nih.govacs.org A C18 stationary phase is typically effective, retaining the compound based on the hydrophobic interactions of its hexyl chain.

Elution is achieved using a gradient or isocratic mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component. mdpi.comelsevierpure.com The addition of a small percentage of an acid, such as formic or acetic acid, to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl groups, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. oup.commdpi.com

Detection is most commonly performed with a UV-Vis detector, as the substituted benzene ring and conjugated ketone provide strong chromophores. nih.gov For enhanced sensitivity, particularly for trace-level impurity profiling, alternative detection methods can be employed. These include fluorescence detection (FD) and electrochemical detection (e.g., CoulArray), which have proven highly sensitive for analyzing alkylresorcinols and other phenolic compounds. nih.govnih.govacs.org

Interactive Table: Exemplar HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~280 nm
Injection Volume 10-20 µL

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. Standard silica (B1680970) gel 60 F254 plates are used as the stationary phase. oup.commdpi.com A variety of mobile phase systems can be employed to achieve separation. A common solvent system for phenolic compounds is a mixture of a non-polar component like toluene (B28343) or hexane, a moderately polar component like ethyl acetate, and a small amount of formic or acetic acid to minimize tailing. oup.comnih.gov Visualization of the separated spots is readily achieved under UV light at 254 nm, where the aromatic compound will appear as a dark spot against a fluorescent background.

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of active hydrogen atoms in the hydroxyl groups, which can lead to poor peak shape and thermal degradation. Therefore, chemical derivatization is a mandatory prerequisite for GC analysis. researchgate.netjfda-online.com

The most common derivatization strategy is silylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. preprints.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this transformation. nih.gov The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC separation on a low-polarity capillary column (e.g., DB-5 type). Detection can be accomplished using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (MS). researchgate.net

Purity Assessment via Chemical Derivatization

Beyond chromatographic analysis of the parent compound, its purity can be further assessed by forming a specific derivative. A classic method for ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions. nih.gov This reaction yields a stable, crystalline 2,4-dinitrophenylhydrazone derivative, which typically has a sharp melting point that can be used for identification and purity confirmation. Furthermore, these DNPH derivatives are highly colored and can be quantified with high sensitivity by RP-HPLC with UV detection at a wavelength around 360 nm. auroraprosci.com

Interactive Table: Summary of Chromatographic Methodologies

TechniqueStationary PhaseMobile Phase / Carrier GasDetectionDerivatization Required?
HPLC C18 SilicaAcetonitrile/Water + AcidUV, Fluorescence, ECNo
TLC Silica Gel 60 F254e.g., Toluene/Ethyl Acetate/Formic AcidUV (254 nm)No
GC e.g., 5% Phenyl-PolysiloxaneHeliumFID, MSYes (e.g., Silylation with BSTFA/MSTFA)
HPLC (of derivative) C18 SilicaAcetonitrile/WaterUV (~360 nm)Yes (e.g., Reaction with 2,4-Dinitrophenylhydrazine)

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-(5-hexyl-2,4-dihydroxyphenyl)ethanone and its analogs is primarily determined by the interplay of its core structural components: the resorcinol (B1680541) moiety, the acyl chain, and the position of substituents on the aromatic ring. The resorcinol core, with its two hydroxyl groups, is a well-established pharmacophore in many biologically active compounds, particularly as an inhibitor of enzymes like tyrosinase. nih.gov The arrangement of these hydroxyl groups is critical for the molecule's ability to interact with biological targets.

The presence of an acyl group at the 4-position of the resorcinol ring is a common feature among potent tyrosinase inhibitors. This substitution pattern is believed to contribute to the molecule's ability to mimic the natural substrates of the enzyme. nih.gov Furthermore, the nature of the substituent at the 5-position of the resorcinol ring significantly influences the compound's lipophilicity and, consequently, its ability to penetrate biological membranes and interact with target sites. In the case of this compound, the hexyl group at this position imparts a significant degree of lipophilicity.

Impact of Aromatic Substituent Nature, Position, and Lipophilicity

The nature, position, and lipophilicity of substituents on the aromatic ring of 4-acylresorcinols play a pivotal role in modulating their biological activity. Studies on various derivatives have shown that both electronic and steric factors are important. For instance, the introduction of different substituents can alter the electron density of the phenolic hydroxyl groups, which can affect their ability to participate in hydrogen bonding or redox reactions.

A quantitative structure-activity relationship (QSAR) study on a series of benzimidazole-resorcinol conjugates highlighted the importance of lipophilicity (logP) and other descriptors in predicting their biological activity. mdpi.com This underscores the general principle that the physicochemical properties of the substituents are as important as their chemical nature.

Influence of Aliphatic Chain Length and Branching on Biological Potency

The length and branching of the aliphatic chain at the 5-position of the 2,4-dihydroxyacetophenone core have a profound impact on biological potency. This is often referred to as the "cutoff effect," where the biological activity increases with chain length up to a certain point, after which it either plateaus or decreases. This phenomenon is attributed to a balance between increasing lipophilicity, which enhances membrane interaction and target binding, and steric hindrance or reduced solubility that occurs with excessively long chains.

Table 1: Influence of Alkyl Chain Length on the Biological Activity of 4-Alkylresorcinols (Illustrative Data)
CompoundAlkyl Chain LengthBiological Activity (e.g., Tyrosinase Inhibition IC50 in µM)Reference
4-Butylresorcinol421Hypothetical data based on literature trends
4-Pentylresorcinol515Hypothetical data based on literature trends
4-Hexylresorcinol610Hypothetical data based on literature trends
4-Heptylresorcinol718Hypothetical data based on literature trends
4-Octylresorcinol825Hypothetical data based on literature trends

Note: The data in Table 1 is illustrative and intended to demonstrate the general trend of the cutoff effect. Actual IC50 values can vary depending on the specific assay conditions.

Role of Hydroxyl and Carbonyl Group Modifications in Bioactivity

The hydroxyl and carbonyl groups of this compound are critical for its biological activity, and their modification can lead to significant changes in potency and selectivity. The two phenolic hydroxyl groups are essential for the antioxidant properties of the molecule and for its ability to chelate metal ions, which is a key mechanism for the inhibition of metalloenzymes like tyrosinase.

Modification of the carbonyl group, for instance, by converting it to an oxime or a Schiff base, can have a dramatic effect on the compound's biological profile. A study on 2,4-dihydroxyacetophenone derivatives showed that the formation of bis-Schiff bases led to potent inhibitors of phosphodiesterase (PDE) enzymes. nih.gov This suggests that the carbonyl group can be a key point for derivatization to explore new biological activities.

Table 2: Effect of Hydroxyl and Carbonyl Group Modifications on Biological Activity (Qualitative)
Parent CompoundModificationResulting Compound TypeImpact on Biological ActivityReference
This compoundMethylation of one or both -OH groupsMethoxy derivativeGenerally leads to a decrease in antioxidant and enzyme inhibitory activity.General principle from phenolic chemistry
This compoundConversion of C=O to C=N-OHOximeCan alter selectivity and potency for different biological targets. nih.gov
This compoundCondensation of C=O with an amineSchiff baseCan introduce new biological activities, such as potent PDE inhibition. nih.gov

Conformational Preferences and Their Implications for SAR

The three-dimensional conformation of this compound is another important factor that influences its interaction with biological targets. The molecule has several rotatable bonds, including the one connecting the acetyl group to the phenyl ring and the bonds within the hexyl chain. The preferred conformation of the molecule will determine the spatial arrangement of its key functional groups and thus its ability to fit into the binding site of a target protein.

In Vitro Biochemical and Pharmacological Research of 1 5 Hexyl 2,4 Dihydroxyphenyl Ethanone Analogues

Enzyme Inhibition Studies

Farnesoid X Receptor (FXR) Antagonism Mechanisms

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.govnih.govmedchemexpress.com As a ligand-activated transcription factor, its modulation by small molecules can have significant therapeutic implications. nih.govnih.gov While a wide array of natural products, including terpenoids, flavonoids, and polyphenols, have been identified as FXR modulators, specific data on the FXR antagonistic activity of 1-(5-hexyl-2,4-dihydroxyphenyl)ethanone analogues is limited. nih.govnih.gov

However, the broader class of phenolic compounds has been investigated for FXR interaction. For instance, certain natural products with phenolic moieties have demonstrated the ability to act as FXR antagonists. nih.gov These compounds can block the association of FXR with its coactivators, thereby inhibiting the transcription of its target genes. nih.gov For example, guggulsterone, a natural product, is a well-described FXR antagonist. nih.govmedchemexpress.com Computational docking studies have also been employed to identify potential FXR antagonists from natural product databases, with some hits containing phenolic structures. nih.gov The antagonistic mechanism often involves binding to the ligand-binding domain of FXR, preventing the conformational changes required for coactivator recruitment. nih.gov While these findings are promising, further research is needed to specifically elucidate the FXR antagonistic potential and mechanisms of this compound analogues.

Cholinesterase Enzyme (AChE, BChE) Inhibition Profiling

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com Analogues of this compound, particularly those incorporating the 2,4-dihydroxyphenyl moiety, have shown potential as cholinesterase inhibitors.

Novel benzoxazole (B165842) and naphthoxazole analogues featuring a 2,4-dihydroxyphenyl substituent have been synthesized and evaluated for their activity against both AChE and BChE. One notable compound, 4-(Naphtho[1,2-d] rawdatalibrary.netnih.govoxazol-2-yl)benzene-1,3-diol, demonstrated potent, nanomolar-level inhibition of AChE with a mixed-type inhibition mechanism and moderate activity against BChE.

In a different study, a synthetic β-hydroxy ketone derivative, 2-[Hydroxy-(4-nitrophenyl)methyl]-cyclopentanone (NMC), was investigated for its neuroprotective effects and showed significant in vitro inhibition of both AChE and BuChE. nih.gov This suggests that the ketone functionality, also present in this compound, can be a part of a pharmacophore for cholinesterase inhibition. nih.gov

CompoundTarget EnzymeIC50 (µM)Reference
4-(Naphtho[1,2-d] rawdatalibrary.netnih.govoxazol-2-yl)benzene-1,3-diolAChE0.058
4-(Naphtho[1,2-d] rawdatalibrary.netnih.govoxazol-2-yl)benzene-1,3-diolBChE0.981
2-[Hydroxy-(4-nitrophenyl)methyl]-cyclopentanone (NMC)AChE67 µg/ml nih.gov
2-[Hydroxy-(4-nitrophenyl)methyl]-cyclopentanone (NMC)BChE96 µg/ml nih.gov

Urease Enzyme Inhibitory Activities

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govnih.govmdpi.comnih.gov Its activity is implicated in pathologies associated with ureolytic bacteria, such as Helicobacter pylori. researchgate.netnih.gov The search for effective urease inhibitors is therefore an active area of research.

Analogues containing an acetophenone (B1666503) scaffold have been identified as potential urease inhibitors. nih.gov Specifically, acetophenone thiosemicarbazones have shown promise, with their activity attributed to their ability to bind to the nickel ions in the active site of the enzyme. nih.gov While direct studies on this compound analogues are not abundant, research on related structures provides valuable insights. For example, a series of benzofuran-based-thiazolidinone analogues were synthesized and showed varying degrees of urease inhibition, with some compounds exhibiting IC50 values significantly better than the standard inhibitor, thiourea (B124793). nih.gov The structure-activity relationship of these compounds indicated that the nature and position of substituents on the phenyl ring play a crucial role in their inhibitory activity. nih.gov

Kinetic studies of various inhibitors have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.gov For instance, some terpenes have been identified as competitive inhibitors of urease. mdpi.comnih.gov

Compound ClassInhibition TypeKey Structural FeatureReference
Acetophenone thiosemicarbazonesActive Site BindingThiosemicarbazone moiety nih.gov
Benzofuran-based-thiazolidinonesVariousSubstituted phenyl ring nih.gov
TerpenesCompetitiveBicyclic monoterpene structure mdpi.comnih.gov

Alpha-Glucosidase Inhibitory Potential

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. nih.govnih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Analogues of this compound, particularly those with a resorcinol (B1680541) core, have demonstrated significant α-glucosidase inhibitory activity.

A study on 4-hexylresorcinol, a structurally related compound, revealed that it reversibly inhibits α-glucosidase in a noncompetitive manner. nih.gov Spectroscopic and molecular docking analyses indicated that 4-hexylresorcinol binds to the enzyme, inducing conformational changes primarily through hydrogen bonding and hydrophobic interactions. nih.gov Furthermore, resorcinol derivatives isolated from Syzygium samarangense, which possess long aliphatic chains, exhibited potent α-glucosidase inhibition with IC50 values in the low micromolar range. nih.gov This highlights the importance of the alkyl chain, a key feature of this compound, for this activity. nih.gov

CompoundIC50 (µM)Inhibition TypeReference
4-HexylresorcinolNot specifiedNoncompetitive nih.gov
Resorcinol Derivative 33.16Not specified nih.gov
Resorcinol Derivative 43.16Not specified nih.gov
Resorcinol Derivative 62.34Not specified nih.gov
Resorcinol Derivative 70.99Not specified nih.gov

Metallo-β-lactamase Inhibition Strategies with Analogues

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. nih.govnih.govnih.govresearchgate.net The development of MBL inhibitors is a critical strategy to overcome this resistance. nih.govnih.govrsc.orggoogle.com

Research has shown that compounds incorporating a dihydroxyphenyl moiety can be potent inhibitors of MBLs. rawdatalibrary.net A study on dihydroxyphenyl-substituted thiosemicarbazones demonstrated specific and potent inhibition against certain MBLs like NDM-1 and ImiS, with some analogues exhibiting IC50 values in the sub-micromolar range. rawdatalibrary.net The dihydroxylbenzene group was found to significantly enhance the inhibitory activity. rawdatalibrary.net Enzyme kinetics revealed that these inhibitors can act through both reversible and irreversible mechanisms. rawdatalibrary.net

The general strategy for designing MBL inhibitors often involves incorporating a zinc-binding group into a scaffold that mimics the substrate. nih.gov While direct evidence for MBL inhibition by this compound analogues is still emerging, the proven activity of other dihydroxyphenyl-containing compounds suggests that this is a promising avenue for future research. rawdatalibrary.net

Compound ClassTarget MBLsIC50 Range (µM)Key Structural FeatureReference
Dihydroxyphenyl-substituted thiosemicarbazonesNDM-1, ImiS0.37 - 21.35Dihydroxylbenzene moiety rawdatalibrary.net

Receptor Antagonist/Agonist Activity

The ability of a compound to bind to and modulate the activity of cellular receptors is a cornerstone of pharmacological research. For analogues of this compound, a key area of investigation has been their potential to act as antagonists or agonists for specific receptors involved in the inflammatory response.

Formyl Peptide Receptor 1 (FPR1) Antagonist Activity

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly found on the surface of phagocytic leukocytes, such as neutrophils. Its activation by formylated peptides, which are released by bacteria or from damaged mitochondria, triggers a cascade of inflammatory responses. nih.gov Consequently, the development of FPR1 antagonists is a promising strategy for mitigating excessive inflammation.

While direct studies on the FPR1 antagonist activity of this compound are not extensively documented in publicly available research, studies on structurally related compounds, such as certain chromones and isoflavones, have shown significant FPR1 antagonist potential. nih.gov These findings suggest that the dihydroxyphenyl ethanone (B97240) scaffold could be a valuable starting point for the design of novel FPR1 inhibitors. The presence of a hexyl chain, as in the specified compound, is a feature seen in some potent FPR1 antagonists, where it is thought to enhance binding to the receptor. nih.gov

Ligand-Receptor Binding Assays and Receptor Selectivity

To characterize the interaction between a compound and a receptor, ligand-receptor binding assays are indispensable. These assays determine the affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a ligand for its receptor. researchgate.net Competitive binding assays, where a test compound's ability to displace a known, often fluorescently labeled, ligand is measured, are commonly employed. nih.gov

For a compound to be a viable therapeutic candidate, it should ideally exhibit high selectivity for its target receptor, minimizing off-target effects. Therefore, after identifying a compound's binding to FPR1, it would be crucial to assess its binding to other related receptors, such as FPR2 and FPR3, to determine its selectivity profile. Research on isoflavone-based FPR1 antagonists has demonstrated the feasibility of achieving high selectivity for FPR1 over other formyl peptide receptors. nih.gov

Cell-Based Functional Assays (e.g., Ca²⁺ mobilization in HL-60 cells)

Beyond receptor binding, it is essential to determine the functional consequences of this interaction. Cell-based functional assays provide this critical information. A common method involves using human promyelocytic leukemia (HL-60) cells, which can be differentiated to express high levels of FPR1. nih.govnih.gov

Activation of FPR1 by an agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLP) leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neutrophil activation. nih.gov The ability of a potential antagonist to inhibit this fMLP-induced Ca²⁺ mobilization is a strong indicator of its functional antagonism at the FPR1 receptor. This calcium influx can be monitored in real-time using fluorescent calcium indicators. nih.gov

Investigations into Other In Vitro Biological Activities

In addition to receptor-mediated activities, phenolic compounds are well-known for their broader biological effects, particularly as antioxidants and modulators of inflammatory pathways.

Antioxidant Mechanisms and Radical Scavenging

Phenolic compounds, by virtue of their chemical structure, can act as potent antioxidants. Their ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of their protective effects. Standard in vitro assays used to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netresearchgate.netnih.govmdpi.com The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.gov For phenolic compounds, a lower IC50 value indicates a higher antioxidant capacity.

The 2,4-dihydroxyphenyl moiety in this compound is a classic phenolic structure, suggesting it likely possesses significant radical scavenging properties. The presence of two hydroxyl groups on the phenyl ring enhances its ability to donate hydrogen atoms, a key feature for antioxidant activity.

Table 1: Common In Vitro Antioxidant Activity Assays

AssayPrincipleMeasurement
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at a specific wavelength (typically around 517 nm).
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a decolorization of the solution.Decrease in absorbance at a specific wavelength (e.g., 734 nm).

Anti-inflammatory Pathways and Modulation

The anti-inflammatory properties of phenolic compounds are often multifaceted, involving the modulation of various signaling pathways and the inhibition of pro-inflammatory enzymes.

One key pathway involves the inhibition of nitric oxide (NO) production. While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammation. nih.govduke.edunih.govrsc.org Many phenolic compounds have been shown to inhibit iNOS expression or activity, thereby reducing NO levels. duke.edu

Another critical target is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a major mechanism by which many natural compounds exert their anti-inflammatory effects.

Furthermore, the lipoxygenase (LOX) enzymes are involved in the synthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netresearchgate.netnih.gov Inhibition of LOX activity is another avenue through which compounds can display anti-inflammatory effects. The IC50 values for the inhibition of these enzymes are determined to quantify the potency of the compounds. researchgate.netresearchgate.net Given the established anti-inflammatory potential of phenolic structures, it is plausible that this compound and its analogues could modulate these pathways.

Table 2: Key Anti-inflammatory Pathway Targets

Pathway/EnzymeRole in InflammationPotential Modulation by Phenolic Compounds
Nitric Oxide Synthase (NOS) iNOS produces high levels of NO, a pro-inflammatory mediator.Inhibition of iNOS expression or enzymatic activity.
NF-κB Pathway Master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.Inhibition of NF-κB activation and nuclear translocation.
Lipoxygenase (LOX) Catalyzes the production of leukotrienes, which are potent inflammatory mediators.Direct inhibition of LOX enzyme activity.

Antimicrobial Modalities (e.g., against specific bacterial or fungal strains)

Analogues of this compound, particularly 4-hexylresorcinol, have demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that these compounds act as effective antiseptic agents. drugbank.com

Hexylresorcinol (B1673233) has shown potent bactericidal activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported to be between 20-50 mg/L. medchemexpress.com Its efficacy extends to several oropharyngeal organisms associated with acute sore throat, including Staphylococcus aureus, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. nih.gov In vitro studies using lozenges containing hexylresorcinol showed a rapid bactericidal effect, achieving a greater than 99.9% reduction in colony-forming units (cfu) against these bacteria within five minutes. nih.gov For several strains, this significant reduction was observed in as little as one minute. nih.gov

The antimicrobial mechanisms of hexylresorcinol are multifaceted, involving the disruption of the bacterial cell membrane, which increases its permeability and interferes with metabolic processes. drugbank.comswan.ac.uk It has also been shown to inhibit bacterial biofilm formation and reduce bacterial adherence to the pharynx. drugbank.comnih.gov

Beyond bacteria, hexylresorcinol has exhibited activity against fungi and viruses. While generally less sensitive than Gram-positive bacteria, some yeasts and fungi are inhibited by hexylresorcinol. medchemexpress.com Antiviral effects have also been noted against viruses associated with upper respiratory tract infections, such as SARS-CoV-2 and influenza virus. nih.govabstractarchives.com

Table 1: Antimicrobial Activity of Hexylresorcinol

In Vitro Anti-cancer Cell Line Studies (e.g., effects on cell proliferation, apoptosis, and migration)

Analogues of this compound, specifically 4-hexylresorcinol (4-HR), have been investigated for their anti-cancer properties. Studies have shown that 4-HR can suppress the proliferation of various cancer cell lines and induce apoptosis. medchemexpress.comresearchgate.net

In one study, 4-HR demonstrated a dose-dependent suppression of proliferation in the human squamous carcinoma cell line SCC-9. medchemexpress.comresearchgate.net This anti-proliferative effect was accompanied by the induction of apoptosis, confirmed by measurements of caspase-3 activity and annexin (B1180172) V expression. researchgate.net The mechanism appears to be linked to the inhibition of intracellular calcium oscillation. researchgate.net

The cytotoxicity of 4-HR has also been evaluated against other cancer cell lines. When encapsulated in solid lipid nanoparticles (SLNs) to improve delivery, 4-HR showed enhanced anti-cancer effects against HeLa (cervical cancer), A549 (lung cancer), and CT-26 (colon carcinoma) cell lines. nih.govaacrjournals.org The effectiveness was dependent on the cell type and the formulation of the nanoparticles. nih.gov Another study noted that 5-n-alkylresorcinol homologs exhibited cytotoxicity against the mouse fibroblast cell line L929, with the degree of cytotoxicity varying with the length of the alkyl chain. nih.gov

Table 2: In Vitro Anti-cancer Activity of 4-Hexylresorcinol (4-HR) Analogues

Heat Shock Protein 90 (HSP90) Inhibition (for related diarylpyrazoles)

Diarylpyrazole resorcinol compounds, which are structurally related to this compound, have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90), a key target in cancer therapy. selleckchem.com

A high-throughput screening led to the discovery of the 3,4-diarylpyrazole resorcinol CCT018159 as an HSP90 inhibitor. selleckchem.com Structure-based design subsequently generated more potent analogues, including the pyrazole (B372694) amide VER-49009 and the corresponding isoxazole (B147169) VER-50589. selleckchem.com These compounds bind to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. nih.gov

The inhibitory activity of these analogues has been quantified in various assays. VER-50589 is a particularly potent inhibitor, with a reported IC50 of 21 nM for binding to HSP90β. nih.gov The inhibition of HSP90's intrinsic ATPase activity by these compounds leads to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation. selleckchem.com

Consistent with HSP90 inhibition, treatment of cancer cells with VER-49009 and VER-50589 resulted in the depletion of client proteins such as C-RAF, B-RAF, and survivin. selleckchem.comnih.gov This degradation of oncoproteins leads to downstream cellular effects, including cell cycle arrest and apoptosis. selleckchem.com For instance, one analogue, 12-1, derived from VER-50589, was shown to arrest the tumor cell cycle in the G0/G1 phase and significantly downregulate the expression of client proteins CDK4 and HER2. The antiproliferative effects of these compounds have been demonstrated across a panel of human cancer cell lines, with VER-50589 showing a mean GI50 value of 78 nM. selleckchem.com

Table 3: HSP90 Inhibitory Activity of Diarylpyrazole Resorcinol Analogues

Computational and Theoretical Chemistry Studies on 1 5 Hexyl 2,4 Dihydroxyphenyl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to forecast the binding mode and affinity of small molecules, such as 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone, to the active site of a target protein.

Molecular docking simulations are crucial for predicting how strongly a ligand will bind to a protein target, which is quantified by the binding affinity (often expressed in kcal/mol). For compounds structurally similar to this compound, such as other 4-monoacyl resorcinols, molecular docking studies have been performed to predict their interaction with enzymes like tyrosinase, a key enzyme in melanin (B1238610) production.

In a study on 4-monoacyl resorcinols, derivatives with varying acyl chain lengths were docked into the active site of the tyrosinase enzyme. The results indicated that the binding affinity is influenced by the length of the acyl chain. For instance, 4-heptanoyl resorcinol (B1680541), a close analogue, exhibited a strong binding energy of -7.3 kcal/mol, which was more potent than the standard inhibitor, kojic acid (-6.9 kcal/mol). This suggests that this compound, with its hexyl and acetyl groups, would also be expected to fit within the hydrophobic pocket of the enzyme, with the dihydroxyphenyl moiety playing a critical role in the interaction. The amphiphilic nature of these molecules, possessing both a hydrophilic resorcinol head and a hydrophobic alkyl tail, allows them to interact effectively with the active sites of enzymes that have both polar and non-polar regions.

Table 1: Predicted Binding Affinities of 4-Monoacyl Resorcinol Analogues with Tyrosinase

Compound Predicted Binding Energy (kcal/mol)
4-Heptanoyl Resorcinol -7.3
Kojic Acid (Standard) -6.9

Data sourced from a molecular docking study on tyrosinase inhibitors.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

For 4-acyl resorcinol derivatives, docking studies have revealed key interactions within the tyrosinase active site. The resorcinol (2,4-dihydroxyphenyl) part of the molecule is typically involved in forming hydrogen bonds with polar residues, while the hexyl and acetyl groups engage in hydrophobic interactions with non-polar residues. In the case of 4-heptanoyl resorcinol, it was shown to interact with crucial residues in the active site of tyrosinase. Similarly, this compound would be predicted to form hydrogen bonds via its hydroxyl groups with residues such as histidine and asparagine, and its hexyl tail would likely be buried in a hydrophobic pocket lined with residues like valine, leucine, and isoleucine. These specific interactions are what anchor the molecule in the active site and determine its inhibitory potential.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule and its complexes over time. These simulations can reveal how a ligand like this compound behaves in a biological environment, such as a cell membrane, and how its binding to a protein target remains stable.

Studies on related resorcinolic lipids have used MD simulations to understand their interaction with phospholipid bilayers. These simulations show that resorcinol derivatives can insert into the membrane, with the hydrophilic headgroup staying near the polar headgroups of the lipids and the hydrophobic tail extending into the lipid core. This interaction can either stabilize or disrupt the membrane depending on the concentration and specific structure of the resorcinolic lipid. For this compound, MD simulations would likely show that the molecule orients itself at the water-lipid interface of a membrane, which could be a critical aspect of its mechanism of action, particularly for interacting with membrane-bound proteins. MD simulations of resorcinol in aqueous solution have also been used to study the dynamics of dissolution, revealing how water molecules interact with the crystal faces at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and thermodynamic properties of molecules. These methods can predict properties like bond dissociation energies, ionization potentials, and electron affinity, which are crucial for understanding a molecule's antioxidant potential and reaction mechanisms.

For alkylresorcinols, DFT-based calculations have been used to evaluate their free radical scavenging activity. These studies examine reaction pathways and calculate the pKa values of the hydroxyl groups to determine the dominant molecular form at physiological pH. For this compound, such calculations would likely show that the hydroxyl groups on the resorcinol ring are the primary sites of antioxidant activity through hydrogen atom transfer. The calculations can also determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insight into the molecule's chemical reactivity and kinetic stability. Theoretical calculations on resorcinarene derivatives have also been used to determine the activation energies for the formation of reactive intermediates, providing a deeper understanding of their reaction mechanisms.

Cheminformatics Approaches for Compound Library Analysis and Rational Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop mathematical models that relate the chemical structure of a compound to its biological activity.

A QSAR study on a large database of phenolic compounds, for example, successfully developed a model to predict antioxidant activity. This model used molecular descriptors derived from the compounds' optimized geometries to correlate with their experimentally measured antioxidant capacity. Such an approach could be applied to a library of this compound derivatives to rationally design new compounds with enhanced activity. By systematically modifying the structure (e.g., changing the length of the alkyl chain or substituting other groups on the ring) and calculating relevant molecular descriptors, a QSAR model could predict which modifications are most likely to improve a desired biological property, such as antioxidant or enzyme inhibitory activity. This allows for the virtual screening of many potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. The lipophilic nature of phenolic lipids is often modified to improve their solubility and bioavailability, making them suitable for applications in food and pharmaceuticals.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-Hexylresorcinol
4-Heptanoyl resorcinol
Kojic acid
Resorcinol

Future Research Directions and Translational Perspectives for 1 5 Hexyl 2,4 Dihydroxyphenyl Ethanone

Exploration of Novel and Greener Synthetic Pathways

The future development and application of 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone are contingent upon the availability of efficient and sustainable synthetic methods. While traditional syntheses of related alkylphenols often rely on harsh reagents and multi-step procedures, contemporary green chemistry principles offer a roadmap for more environmentally benign approaches.

Future research should prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic solvents. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times and improve yields in various organic transformations, including those relevant to the synthesis of alkylresorcinols. For instance, microwave-promoted Wittig reactions have been successfully employed for the synthesis of other long-chain 5-n-alkylresorcinols and could be adapted for the production of this compound.

Another area of exploration is the use of catalytic methods. Metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could provide a convergent and efficient means of assembling the core structure. The development of reusable catalysts would further enhance the green credentials of such synthetic strategies. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering precise control over reaction parameters and improving safety.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, reduced solvent usage.Optimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound.
Catalytic Methods High efficiency, selectivity, and potential for catalyst recycling.Development of robust and recyclable catalysts for cross-coupling reactions to form the alkylresorcinol core.
Flow Chemistry Scalability, improved safety, precise process control.Design and optimization of a continuous flow process for the synthesis of this compound.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. Based on the known biological activities of related phenolic lipids, several key areas warrant investigation.

Phenolic lipids are known to interact with and modulate the properties of biological membranes. chemsynthesis.com Future studies should employ biophysical techniques such as fluorescence spectroscopy, differential scanning calorimetry, and solid-state NMR to investigate the incorporation of this compound into model lipid bilayers. These studies will reveal its effects on membrane fluidity, permeability, and lipid organization, which can, in turn, influence the function of membrane-bound proteins. chemsynthesis.com

Furthermore, the antioxidant potential of the dihydroxyphenyl moiety should be rigorously evaluated. Investigations should go beyond simple radical scavenging assays and explore the compound's ability to modulate intracellular redox signaling pathways. This includes examining its effects on the activity of key antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as its influence on the production of reactive oxygen species (ROS) in cellular models. chemsynthesis.com

The interaction of this compound with specific protein targets is another critical area of research. chemsynthesis.com Computational docking studies can predict potential binding partners, which can then be validated through in vitro binding assays and functional studies. Enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), are plausible targets given the anti-inflammatory properties of other phenolic lipids. chemsynthesis.com

Development of Next-Generation Analogues for Specific Biological Targets

The chemical structure of this compound provides a versatile template for the design and synthesis of next-generation analogues with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be fundamental in guiding these efforts.

Systematic modifications of the hexyl chain, the resorcinol (B1680541) core, and the ethanone (B97240) moiety can be undertaken to probe their contributions to biological activity. For instance, varying the length and branching of the alkyl chain can influence the compound's lipophilicity and its ability to partition into biological membranes. The introduction of unsaturation or functional groups into the alkyl chain could also modulate its activity.

The ethanone group presents a key site for modification. Conversion to other functional groups, such as oximes, hydrazones, or other heterocyclic systems, could lead to analogues with altered physicochemical properties and potentially new biological activities. For example, an oxime derivative, this compound oxime, is commercially available, but its biological properties remain largely unexplored. sigmaaldrich.comuni.lu Similarly, the synthesis of pyrazole-containing analogues, such as 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1h-pyrazol-4-yl)ethanone, has been reported, but their biological evaluation is lacking. sigmaaldrich.comchemicalbook.com

Analogue ClassRationale for DevelopmentPotential Biological Targets
Alkyl Chain Variants Modulate lipophilicity and membrane interactions.Membrane-bound enzymes, ion channels.
Ethanone Derivatives (e.g., Oximes, Hydrazones) Alter physicochemical properties and introduce new pharmacophores.Kinases, proteases, nuclear receptors.
Heterocyclic Hybrids (e.g., Pyrazoles) Combine the resorcinol scaffold with known bioactive heterocycles.A broad range of therapeutic targets depending on the heterocyclic moiety.

Integration with Systems Biology and Omics Approaches for Broader Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level perspective. The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in elucidating the compound's broader impact on cellular networks.

Lipidomics, a subset of metabolomics, is particularly relevant given the lipidic nature of this compound. epa.gov Untargeted lipidomics can reveal global changes in the lipid profiles of cells or tissues upon treatment with the compound, providing insights into its effects on lipid metabolism and signaling. epa.gov As alkylresorcinols can be metabolized in the body, metabolomics studies can also identify key metabolites of this compound, which may themselves possess biological activity. slu.se

Transcriptomic and proteomic analyses can identify changes in gene and protein expression, respectively, that are induced by the compound. This can help to uncover novel signaling pathways and molecular targets that are modulated by this compound. For instance, studies on other alkylresorcinols have suggested their involvement in the regulation of genes related to lipid metabolism. nih.gov

The vast datasets generated by these omics approaches can be integrated and analyzed using bioinformatics and computational modeling to construct network models of the compound's mechanism of action. This systems biology approach will provide a more holistic understanding of its therapeutic potential and may reveal new applications. epa.gov

Q & A

Q. What are the established synthetic routes for 1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone, and what purification methods are recommended?

The compound is synthesized via Friedel-Crafts acylation or multi-step organic reactions. For example, derivatives with methoxy substituents are prepared using gradient elution (e.g., n-hexane/EtOAc mixtures) and characterized by NMR and HRMS. Key steps include:

  • Reagents : Boron trifluoride etherate as a Lewis acid catalyst for coupling phenolic acids .
  • Purification : Column chromatography with silica gel and solvent gradients (e.g., CH₂Cl₂ to CH₂Cl₂/EtOAc 9:1) .
  • Yield Optimization : Adjusting reaction stoichiometry and temperature to mitigate side reactions like ethoxylation .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

A combination of methods ensures accuracy:

  • 1H NMR : Assign peaks for aromatic protons (δ 6.30–7.66 ppm), hydroxyl groups (δ 12.50–12.52 ppm, D₂O exchangeable), and alkyl chains (δ 0.87–1.58 ppm) .
  • HRMS : Confirm molecular ion [M−H]⁻ at m/z 341.1753 (calculated) for derivatives .
  • X-ray Crystallography : Resolve ambiguities in dihedral angles and hydrogen bonding (e.g., monoclinic I2/a space group with a = 19.255 Å, b = 4.645 Å) .

Q. What are the standard protocols for assessing solubility and stability in experimental settings?

  • Solubility : Test in polar (DMSO, MeOH) and non-polar (CHCl₃) solvents; CDCl₃ is preferred for NMR due to minimal proton interference .
  • Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of phenolic hydroxyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

SAR analysis involves systematic variation of substituents:

  • Hexyl Chain : Enhances lipophilicity, improving membrane permeability in cancer cell models .
  • Methoxy Positioning : Derivatives with 3-methoxy groups (e.g., 11b ) show reduced anti-proliferative activity compared to 4-methoxy analogs (11c ), suggesting steric or electronic effects .
  • Hydroxyl Groups : Essential for hydrogen bonding with biological targets (e.g., FPR1 receptors) .

Q. What methodologies resolve contradictions in spectroscopic or bioactivity data?

  • Data Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and HRMS for molecular formula verification .
  • Crystallographic Analysis : Clarify tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .
  • Biological Replicates : Repeat in vitro assays (e.g., gastric cancer cell viability tests) with controls to address variability .

Q. How can computational modeling predict physicochemical properties or binding affinities?

  • QSAR Models : Use Quantum Chemistry and Neural Networks (e.g., CC-DPS patented technology) to predict logP (1.51), PSA (83.83 Ų), and solubility .
  • Docking Simulations : Map interactions with targets like FPR1 using software (e.g., AutoDock Vina) and validate with experimental IC₅₀ values .

Q. What strategies evaluate bioactivity in diverse biological models?

  • Anticancer Activity : Test in gastric cancer cell lines (e.g., MKN-45) via MTT assays, monitoring apoptosis markers (e.g., caspase-3 activation) .
  • Antifungal/Nematocidal Effects : Screen in fungal metabolites (e.g., Geotrichum sp.) or nematode models (e.g., Bursaphelenchus xylophilus), reporting LC₅₀ values at 48–72 hours .

Methodological Considerations

Q. How to address low yields in multi-step syntheses?

  • Intermediate Trapping : Use scavengers (e.g., molecular sieves) to remove water in Friedel-Crafts reactions .
  • Catalyst Optimization : Replace BF₃·Et₂O with milder acids (e.g., FeCl₃) to reduce ether cleavage side reactions .

Q. What analytical techniques differentiate regioisomers or polymorphs?

  • HPLC-MS : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and monitor UV absorption at 254 nm .
  • DSC/TGA : Identify polymorphic transitions via melting point (Tm) and decomposition temperature (Td) differences .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

  • Dose-Response Curves : Ensure consistent units (e.g., µM vs. µg/mL) and exposure times (e.g., 48 vs. 72 hours) .
  • Cell Line Variability : Account for genetic differences (e.g., FPR1 expression levels in MKN-45 vs. AGS cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.